D-Configuration Confers ~100-Fold Glutamate Racemase (MurI) Stereoselectivity Over the L-Isomer
The D-configuration at C-2 is the primary determinant of glutamate racemase (MurI) recognition. Using the close structural analog D-N-hydroxyglutamate (differing only at the N-hydroxy vs. C-4 hydroxy substitution site), the D-isomer acts as a competitive inhibitor with KI = 56 μM and is processed as an alternate substrate with KM = 57 μM and catalytic efficiency kcat/KM = 3.2 × 10³ M⁻¹sec⁻¹ [1]. In contrast, L-N-hydroxyglutamate is a weak inhibitor with kcat/KM = 30 M⁻¹sec⁻¹, representing a ~107-fold reduction in enzymatic processing efficiency [1]. This D/L stereoselectivity demonstrates why the D-configuration of CAS 56614-13-2 is non-negotiable for applications targeting bacterial glutamate racemase, an essential enzyme in peptidoglycan biosynthesis validated as an antibacterial drug target [2].
| Evidence Dimension | Glutamate racemase inhibitory potency and substrate efficiency (kcat/KM) |
|---|---|
| Target Compound Data | D-configuration (analog D-N-hydroxyglutamate): KI = 56 μM, KM = 57 μM, kcat/KM = 3.2 × 10³ M⁻¹sec⁻¹ |
| Comparator Or Baseline | L-configuration (analog L-N-hydroxyglutamate): kcat/KM = 30 M⁻¹sec⁻¹ (weak inhibitor) |
| Quantified Difference | ~107-fold reduction in kcat/KM for L-isomer vs. D-isomer |
| Conditions | Purified glutamate racemase enzyme assay; competitive inhibition kinetics; alternate substrate conversion monitored via α-ketoglutarate and ammonia production |
Why This Matters
This quantitative stereoselectivity establishes that the D-configuration (present in CAS 56614-13-2 but absent in all L-4-hydroxyglutamate isomers) is essential for engaging bacterial MurI, making CAS 56614-13-2 the stereochemically appropriate scaffold for antibacterial inhibitor development.
- [1] Glavas, S.; Tanner, M.E. The inhibition of glutamate racemase by D-N-hydroxyglutamate. Bioorg. Med. Chem. Lett. 1997, 7, 2265–2270. DOI: 10.1016/S0960-894X(97)00402-2. View Source
- [2] de Dios, A.; Prieto, L.; Martín, J.A.; et al. 4-Substituted D-glutamic acid analogues: the first potent inhibitors of glutamate racemase (MurI) enzyme with antibacterial activity. J. Med. Chem. 2002, 45, 4559–4570. View Source
